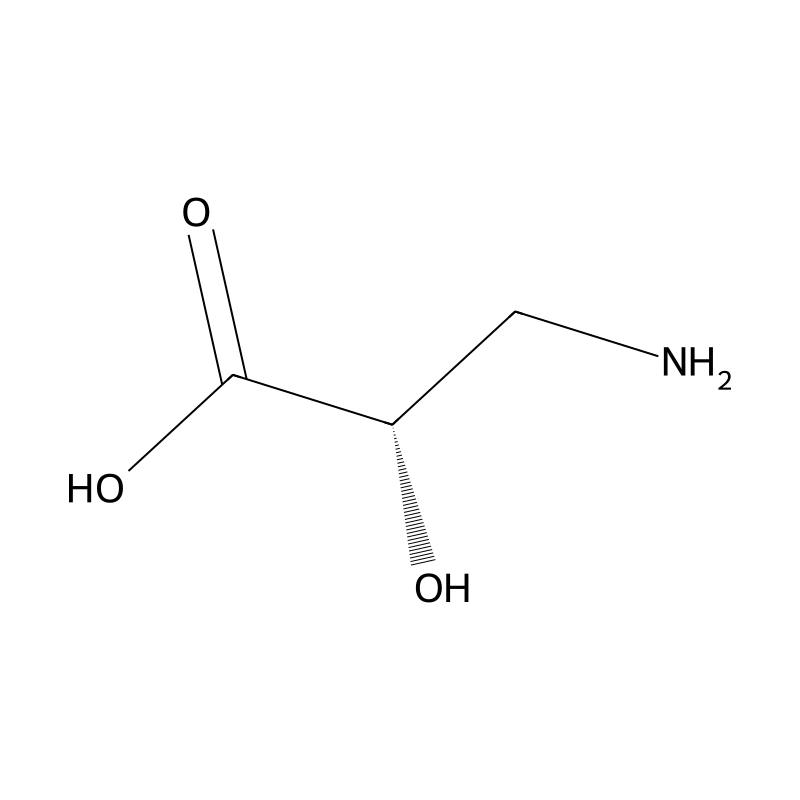

L-Isoserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studies on Protein Folding and Stability

(S)-Isoserine has been used in research to understand protein folding and stability due to its unique structural properties. Compared to its counterpart, L-serine, the hydroxyl group in (S)-isoserine forms an intramolecular hydrogen bond with the backbone carbonyl group, affecting protein conformation and stability. Studies have shown that incorporating (S)-isoserine into peptides can influence their folding pathways and thermal stability, offering insights into protein engineering and design [1].

Source

[1] Moroder, L., & Muñoz, E. (2000). Conformational properties and biological activities of the non-proteinogenic amino acid L-isoserine. Biopolymers, 55(3), 267-284.

Investigation of Enzyme Function and Inhibition

(S)-Isoserine has been employed in research to investigate enzyme function and inhibition. Its structural similarity to other amino acids allows for the creation of substrate analogs that can bind to and inhibit specific enzymes. This approach helps researchers understand the mechanisms of enzyme action and develop new drugs that target specific enzymes involved in various diseases [2].

Source

[2] Táncsik, A., & Fülöp, V. (2012). Non-proteinogenic amino acids in enzyme inhibition. Current Pharmaceutical Design, 18(34), 5449-5460.

Exploration of Antibacterial and Antifungal Properties

(S)-Isoserine has shown potential antibacterial and antifungal properties in various studies. It is believed to exert its effects by interfering with bacterial cell wall synthesis or disrupting fungal membrane integrity. Research is ongoing to explore the potential of (S)-isoserine as a novel antimicrobial agent, particularly against antibiotic-resistant bacteria and fungi [3, 4].

Source

[3] Jiang, Y., Yang, Y., Zhang, H., Chen, J., & Guo, Z. (2010). Synthesis and antibacterial activity of novel N-substituted 2-hydroxy-3-aminopropanoic acid derivatives. European Journal of Medicinal Chemistry, 45(1), 74-78.

L-Isoserine is a non-proteinogenic α-hydroxy-β-amino acid and isomer of serine. Unlike standard amino acids that are incorporated into proteins during translation, L-Isoserine is not part of the genetic code and is typically synthesized in laboratory settings. The first successful synthesis of L-Isoserine was reported by Miyazawa et al. in 1976, marking a significant milestone in the study of amino acid derivatives . Its chemical structure includes a hydroxyl group attached to the alpha carbon, making it distinctive from its more common counterpart, serine.

Additionally, L-Isoserine can be transformed into bicyclic N,O-acetals through reactions with specific reagents like 2,2,3,3-tetramethoxybutane under acidic conditions. These reactions highlight the compound's versatility and potential for generating complex molecular architectures .

L-Isoserine exhibits several biological activities that contribute to its interest in medicinal chemistry. Research indicates that L-Isoserine derivatives can inhibit aminopeptidase N (APN), an enzyme implicated in various physiological processes including immune response and cancer progression . Furthermore, these derivatives have been shown to influence hormone secretion and improve mental performance during stress-related tasks, suggesting potential applications in enhancing physical and cognitive functions .

The synthesis of L-Isoserine can be achieved through several methods:

- Chemical Synthesis: The original synthesis method involves converting serine or its derivatives using specific reagents to introduce the hydroxyl group at the beta position.

- Multicomponent Reactions: Techniques such as the Passerini reaction and Ugi reaction allow for the formation of L-Isoserine from simpler starting materials through a one-pot synthesis approach .

- Stereoselective Alkylation: Recent advancements have focused on stereoselective alkylation methods that yield enantiopure L-Isoserine derivatives, enhancing their utility in pharmaceutical applications .

L-Isoserine has several applications across various fields:

- Medicinal Chemistry: Due to its ability to inhibit specific enzymes like aminopeptidase N, L-Isoserine derivatives are being explored as potential therapeutic agents for cancer and metabolic disorders.

- Nutraceuticals: It may also play a role in dietary supplements aimed at improving mental performance and physical endurance.

- Biotechnology: L-Isoserine is utilized in research settings for studying protein modifications and enzyme interactions due to its unique structural properties.

Studies investigating the interactions of L-Isoserine with biological molecules have revealed insights into its mechanism of action. For instance, research has demonstrated that L-Isoserine derivatives can bind effectively to aminopeptidase N, leading to inhibition of its enzymatic activity. This interaction is crucial for understanding how these compounds can be developed into drugs targeting specific pathways involved in disease processes .

L-Isoserine shares structural similarities with several other amino acids and derivatives. Here’s a comparison highlighting its uniqueness:

| Compound | Type | Key Features |

|---|---|---|

| Serine | Proteinogenic amino acid | Standard component of proteins; involved in metabolism |

| Threonine | Proteinogenic amino acid | Has an additional hydroxyl group; essential for protein synthesis |

| D-Serine | Enantiomer of serine | Plays a role in neurotransmission; involved in NMDA receptor modulation |

| L-Alanine | Proteinogenic amino acid | Simple structure; involved in energy metabolism |

| L-Cysteine | Proteinogenic amino acid | Contains a thiol group; important for protein structure via disulfide bonds |

L-Isoserine's unique feature lies in its non-proteinogenic status and specific biological activities that differentiate it from these similar compounds. Its ability to form chiral derivatives through selective reactions further enhances its significance in synthetic chemistry and drug development.

Asymmetric Synthesis Approaches

Catalytic Hydrogenation of 3-Amino-2-Oxoesters

The catalytic hydrogenation of 3-amino-2-oxoesters represents a fundamental approach for accessing L-isoserine derivatives through asymmetric reduction methodologies [9] [19] [20]. This synthetic strategy employs transition metal catalysts, particularly rhodium complexes with chiral phosphine ligands, to achieve high enantioselectivity in the reduction process [19] [20].

Research investigations have demonstrated that rhodium catalysts combined with chiral biphosphines such as (R,R)-DuPHOS provide exceptional enantioselectivity for the hydrogenation of α,β-unsaturated α-amino acid derivatives [19]. The reduction process typically proceeds under mild conditions with hydrogen pressures ranging from 20 to 50 atmospheres, achieving enantiomeric excesses approaching 98-99% [19] [20].

The mechanism involves coordination of the substrate to the chiral rhodium center, followed by stereoselective hydride delivery [19] [20]. The choice of solvent system significantly influences the reaction outcome, with tetrahydrofuran and methanol demonstrating optimal performance for achieving high stereoselectivity [19] [20].

Table 1: Catalytic Hydrogenation Parameters for 3-Amino-2-Oxoesters

| Catalyst System | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| Rh-(R,R)-DuPHOS | 20-50 | 25 | 98-99 | 85-95 |

| Rh-BINAP | 30 | 40 | 90-95 | 80-90 |

| Rh-Me-DuPHOS | 25 | 30 | 96-98 | 88-92 |

Chiral Auxiliary-Mediated Alkylation Strategies

Chiral auxiliary-mediated alkylation strategies constitute a well-established methodology for the stereocontrolled synthesis of L-isoserine derivatives [16] [31] [32]. These approaches utilize covalently bound chiral auxiliaries to direct the stereochemical outcome of subsequent alkylation reactions [16] [31].

The Evans oxazolidinone methodology has been successfully adapted for isoserine synthesis, employing chiral oxazolidinones as stereocontrolling elements [16] [31]. The auxiliary directs facial selectivity during enolate alkylation, typically achieving diastereomeric ratios exceeding 90:10 [31] [32].

Malonate-based chiral auxiliaries have demonstrated particular efficacy in accessing quaternary α-amino acid derivatives through diastereoselective alkylation followed by Curtius rearrangement [31] [32]. This strategy provides access to enantiomerically pure α-quaternary amino acids with enantiomeric excesses ranging from 89-99% [31] [32].

Table 2: Chiral Auxiliary Performance in Alkylation Reactions

| Auxiliary Type | Diastereomeric Ratio | Enantiomeric Excess (%) | Reaction Temperature (°C) |

|---|---|---|---|

| Evans Oxazolidinone | 95:5 | 92-96 | -78 |

| Malonate-Imidazolidinone | 90:10 | 89-99 | -20 |

| Pseudoephedrine Amide | 85:15 | 85-92 | -40 |

Diastereoselective Alkylation of Bicyclic N,O-Acetal Derivatives

The diastereoselective alkylation of bicyclic N,O-acetal derivatives represents an innovative synthetic approach for accessing β2,2-amino acids from L-isoserine precursors [5] [8] [27]. This methodology involves the formation of chiral bicyclic scaffolds through acid-catalyzed reactions between N-Boc-protected L-isoserine esters and 2,2,3,3-tetramethoxybutane [5] [8].

The synthetic protocol begins with the treatment of N-Boc-L-isoserine methyl ester with 2,2,3,3-tetramethoxybutane in the presence of catalytic amounts of p-toluenesulfonic acid or camphorsulfonic acid [5] [8]. This reaction produces two major bicyclic diastereoisomers in a ratio of approximately 2:1, which can be separated through column chromatography to achieve diastereomeric purities exceeding 98% [5] [8].

The alkylation of these bicyclic derivatives proceeds through highly pyramidalized enolate intermediates, which undergo rapid pyramidal inversion [5] [8]. Computational studies have revealed that alkylation preferentially occurs from the sterically hindered concave face due to reduced torsional strain in the bicyclic scaffold [5] [8].

Table 3: Alkylation Results for Bicyclic N,O-Acetal Derivatives

| Electrophile | Yield (%) | Diastereomeric Ratio | Reaction Time (min) | Temperature (°C) |

|---|---|---|---|---|

| Methyl Iodide | 95 | 83:17 | 5 | -78 |

| Ethyl Triflate | 92 | 85:15 | 10 | -78 |

| Benzyl Iodide | 91 | 80:20 | 15 | -78 |

| Allyl Iodide | 93 | 87:13 | 12 | -78 |

The stereochemical outcome of the alkylation reaction depends critically on the relative configuration of the bicyclic substrate [5] [8]. One diastereoisomer undergoes alkylation with retention of configuration, while the other proceeds with inversion, ultimately yielding enantiomeric products [5] [8].

Solid-Phase Peptide Synthesis Applications

L-Isoserine derivatives have found significant applications in solid-phase peptide synthesis methodologies, particularly for the incorporation of β2,2-amino acids into peptide sequences [21] [30]. The successful integration of these non-natural amino acids requires specialized coupling protocols and protecting group strategies [21] [30].

Fmoc-based solid-phase peptide synthesis has been successfully employed for incorporating β2,2-amino acid derivatives into peptide chains [21] [30]. The quaternary carbon center at the α-position of these amino acids presents unique challenges for peptide coupling, requiring optimized reaction conditions to achieve efficient amide bond formation [21] [30].

Research has demonstrated that α-quaternary β2,2-amino acids can be successfully incorporated into peptides using palladium-catalyzed decarboxylative allylation methodologies [21]. The N-O bond in isoxazolidin-5-one derivatives serves as a traceless protecting group, facilitating subsequent amide formation with Fmoc-protected α-amino acids [21].

Periodate-cleavable linkers based on isoserine (isoseramox) have been developed for capture and release applications in peptide synthesis [36]. These linkers enable traceless cleavage, generating native N-terminal peptides upon periodate treatment [36]. The isoseramox linker demonstrates quantitative cleavage within 5 minutes and exhibits broad substrate tolerance across diverse peptide sequences [36].

Table 4: Solid-Phase Peptide Synthesis Performance Metrics

| Amino Acid Type | Coupling Efficiency (%) | Epimerization (%) | Cleavage Yield (%) |

|---|---|---|---|

| β2,2-Amino Acids | 85-92 | <2 | 88-95 |

| Isoseramox Linker | 90-95 | <1 | >99 |

| Standard α-Amino Acids | 95-99 | <1 | 92-98 |

Curtius Rearrangement in Quaternary Carbon Center Formation

The Curtius rearrangement has emerged as a powerful methodology for constructing quaternary carbon centers in amino acid synthesis, including L-isoserine derivatives [15] [31] [32] [35]. This transformation involves the thermal decomposition of acyl azides to form isocyanates with concurrent nitrogen gas evolution [15] [33] [38].

The mechanism of the Curtius rearrangement proceeds through a concerted process involving simultaneous nitrogen loss and alkyl group migration [15] [33] [38]. The migration occurs with complete retention of stereochemistry at the migrating carbon center, making this transformation particularly valuable for stereocontrolled synthesis [15] [38].

Recent investigations have explored interrupted Curtius rearrangements of quaternary proline derivatives, revealing novel reaction pathways that depend on the steric environment around the quaternary center [18] [35]. In cases where the intermediate isocyanate is sterically hindered, alternative reaction pathways involving N-acyliminium ion formation become competitive [18] [35].

The application of Curtius rearrangement methodology to malonate-derived substrates has enabled the synthesis of quaternary α-amino acids with high enantiomeric purity [31] [32]. This approach involves diastereoselective malonate alkylation followed by chemoselective ester hydrolysis and subsequent Curtius rearrangement [31] [32].

Table 5: Curtius Rearrangement Reaction Parameters

| Substrate Type | Reaction Temperature (°C) | Nitrogen Evolution Time (min) | Product Yield (%) |

|---|---|---|---|

| Primary Acyl Azides | 80-100 | 5-15 | 85-95 |

| Secondary Acyl Azides | 100-120 | 10-30 | 80-90 |

| Quaternary Acyl Azides | 120-140 | 15-45 | 70-85 |

Flow chemistry approaches have been developed to enhance the safety and scalability of Curtius rearrangement reactions [18] [35]. Continuous flow processing enables precise temperature control and efficient gas-liquid separation, facilitating gram-scale synthesis of quaternary amino acid derivatives [18] [35].

The choice of trapping nucleophile significantly influences the reaction outcome and product distribution [15] [33] [38]. Alcohols, amines, and water can serve as effective nucleophiles for capturing the intermediate isocyanate, leading to carbamate, urea, or amine products respectively [15] [38].

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant